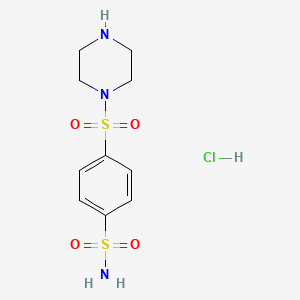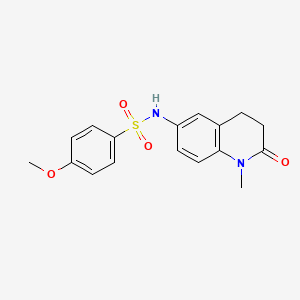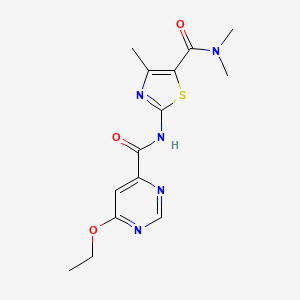
2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a thiazole ring, both of which are known for their significant biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with ethyl cyanoacetate and guanidine, the pyrimidine ring is formed through a cyclization reaction under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-bromoacetophenone with thiourea under reflux conditions.
Amidation Reaction: The final step involves the coupling of the ethoxypyrimidine derivative with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(6-Methoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- 2-(6-Chloropyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- 2-(6-Fluoropyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide may exhibit unique biological activities due to the presence of the ethoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-[(6-ethoxypyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-5-22-10-6-9(15-7-16-10)12(20)18-14-17-8(2)11(23-14)13(21)19(3)4/h6-7H,5H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCNETRMYGEDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid](/img/structure/B2511177.png)
![2-methyl-1-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2511178.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)
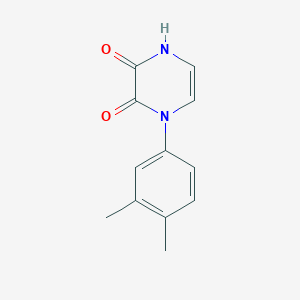
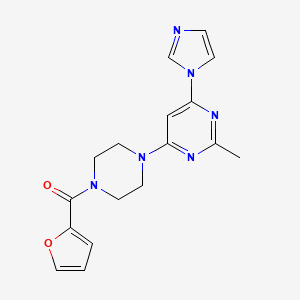
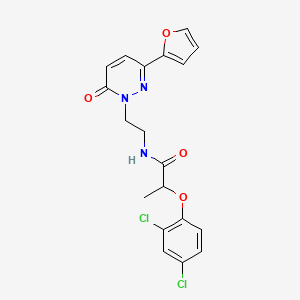
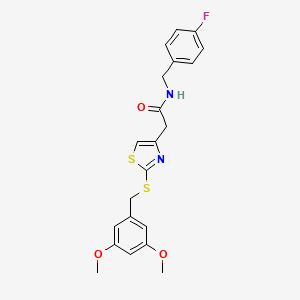
![5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2511187.png)
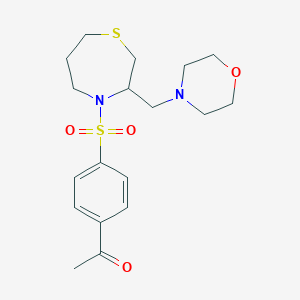
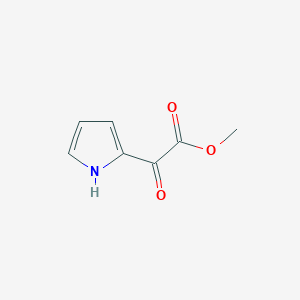

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)
